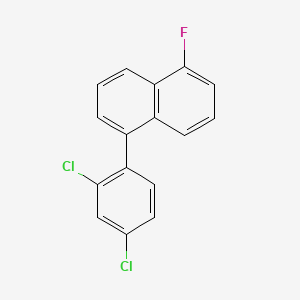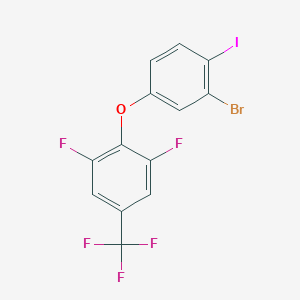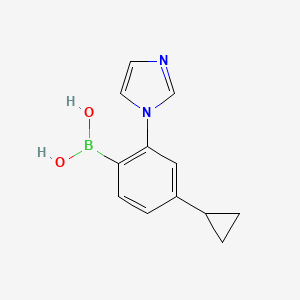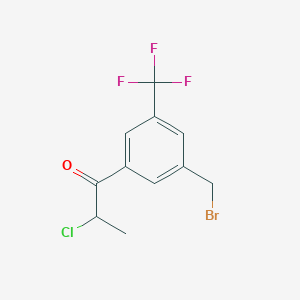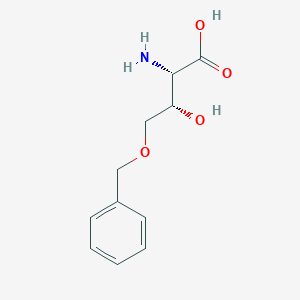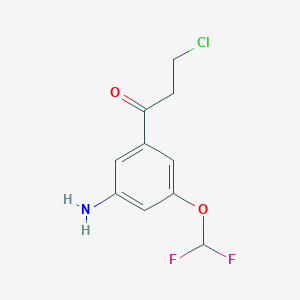
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a hydroxy group, an iodophenyl group, and a methylamino group, makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid typically involves multi-step organic reactions. The process often starts with the preparation of the iodophenyl precursor, followed by the introduction of the hydroxy and methylamino groups under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a deiodinated phenyl derivative.
Applications De Recherche Scientifique
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-hydroxy-3-(4-bromophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-chlorophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-fluorophenyl)-2-(methylamino)propionic acid
Uniqueness
Compared to its analogs, (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H12INO3 |
|---|---|
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-12-8(10(14)15)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,12-13H,1H3,(H,14,15)/t8-,9-/m0/s1 |
Clé InChI |
IDLOJRAIKCHEEE-IUCAKERBSA-N |
SMILES isomérique |
CN[C@@H]([C@H](C1=CC=C(C=C1)I)O)C(=O)O |
SMILES canonique |
CNC(C(C1=CC=C(C=C1)I)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


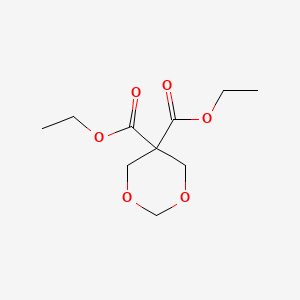
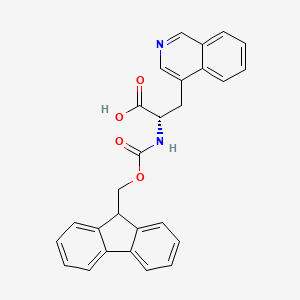
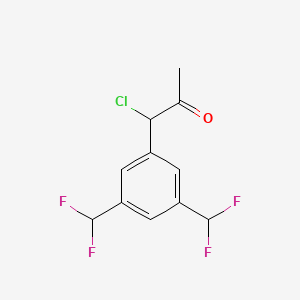
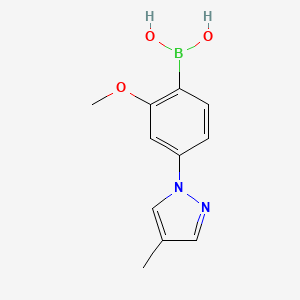
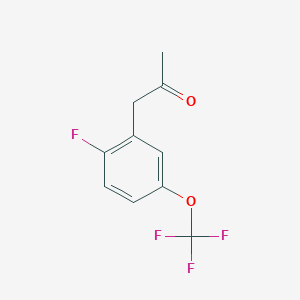
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)

